![molecular formula C25H25ClN2O B11044590 1-[(4-Chlorophenyl)(phenyl)methyl]-4-[(4-methylphenyl)carbonyl]piperazine](/img/structure/B11044590.png)
1-[(4-Chlorophenyl)(phenyl)methyl]-4-[(4-methylphenyl)carbonyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound {4-[(4-CHLOROPHENYL)(PHENYL)METHYL]PIPERAZINO}(4-METHYLPHENYL)METHANONE is a complex organic molecule that belongs to the class of diarylpiperazine derivatives. These compounds are known for their broad spectrum of therapeutic activities, including antihistamine, antiemetic, and anticholinergic properties . The structure of this compound includes a piperazine ring substituted with a 4-chlorophenyl and phenyl group, as well as a 4-methylphenyl methanone group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(4-CHLOROPHENYL)(PHENYL)METHYL]PIPERAZINO}(4-METHYLPHENYL)METHANONE typically involves multiple steps:
Chlorination: The alcohol is then treated with hydrochloric acid in the presence of calcium chloride to form 1-chloro-4-(chlorophenyl)methylbenzene.
Piperazine Substitution: Finally, the chlorinated intermediate is reacted with piperazine in the presence of potassium carbonate and a phase transfer catalyst in tetrahydrofuran under reflux conditions to produce the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include continuous flow reactions and the use of industrial-scale reactors to handle larger volumes of reagents and intermediates.
Chemical Reactions Analysis
Types of Reactions
The compound {4-[(4-CHLOROPHENYL)(PHENYL)METHYL]PIPERAZINO}(4-METHYLPHENYL)METHANONE can undergo various chemical reactions, including:
Oxidation: The phenyl and chlorophenyl groups can be oxidized under strong oxidative conditions.
Reduction: The ketone group in the methanone moiety can be reduced to an alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.
Major Products
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as an intermediate in the synthesis of various pharmaceuticals due to its versatile reactivity and functional groups .
Biology and Medicine
In biology and medicine, derivatives of this compound have been studied for their antihistamine and anti-allergic properties. They have shown significant effects in treating allergic asthma and itching .
Industry
In the industrial sector, this compound can be used in the production of antihistamine drugs and other therapeutic agents .
Mechanism of Action
The mechanism of action of {4-[(4-CHLOROPHENYL)(PHENYL)METHYL]PIPERAZINO}(4-METHYLPHENYL)METHANONE involves its interaction with histamine H1 receptors. By binding to these receptors, it prevents histamine from exerting its effects, thereby reducing allergic symptoms . The molecular targets include the H1 receptors on the surface of cells involved in allergic responses.
Comparison with Similar Compounds
Similar Compounds
Clocinizine: Another diarylpiperazine derivative with similar antihistamine properties.
Chlorcyclizine: Known for its antiemetic and anticholinergic activities.
Uniqueness
What sets {4-[(4-CHLOROPHENYL)(PHENYL)METHYL]PIPERAZINO}(4-METHYLPHENYL)METHANONE apart is its specific substitution pattern, which may confer unique binding affinities and pharmacokinetic properties compared to other diarylpiperazine derivatives .
Properties
Molecular Formula |
C25H25ClN2O |
|---|---|
Molecular Weight |
404.9 g/mol |
IUPAC Name |
[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]-(4-methylphenyl)methanone |
InChI |
InChI=1S/C25H25ClN2O/c1-19-7-9-22(10-8-19)25(29)28-17-15-27(16-18-28)24(20-5-3-2-4-6-20)21-11-13-23(26)14-12-21/h2-14,24H,15-18H2,1H3 |
InChI Key |
FLYIHTMXEVVEDD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-amino-4-(propan-2-yl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B11044514.png)
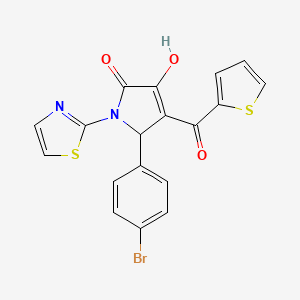
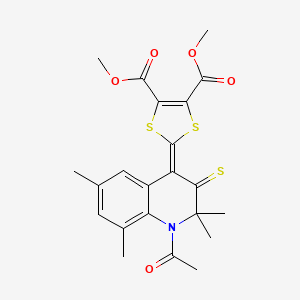
![4-(furan-2-yl)-2-oxo-2H-benzo[h]chromene-3-carbonitrile](/img/structure/B11044528.png)
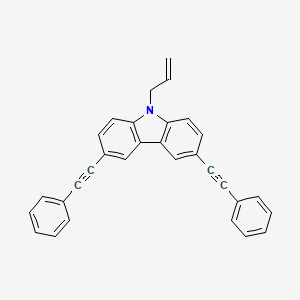
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-4-(methoxymethyl)-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide](/img/structure/B11044535.png)
![3-hydroxy-5-(7-methoxy-1,3-benzodioxol-5-yl)-1-[2-(morpholin-4-yl)ethyl]-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11044550.png)
![4-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one](/img/structure/B11044553.png)
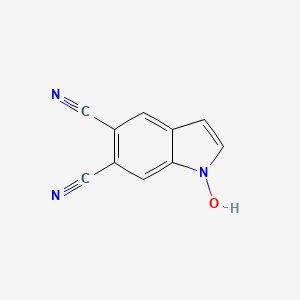
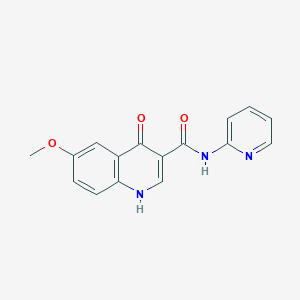
![(1Z)-N'-{[(6,7-dimethoxy-1,3-benzodioxol-5-yl)carbonyl]oxy}-2-(4-methoxyphenyl)ethanimidamide](/img/structure/B11044565.png)
![2-Thiophenecarboxamide, N-[2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]ethyl]-](/img/structure/B11044604.png)
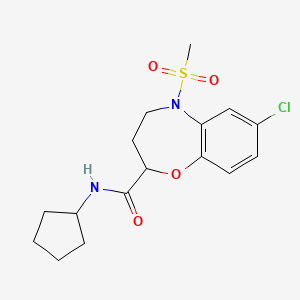
![ethyl 1,2,3,5-tetramethyl-9-oxo-6,9-dihydro-1H-pyrrolo[2,3-f]quinoline-7-carboxylate](/img/structure/B11044613.png)
